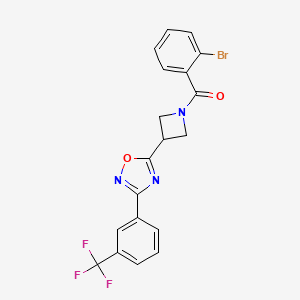
(2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an intriguing molecule that has sparked interest in various scientific fields due to its complex structure and potential applications. It contains several functional groups, including a bromophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and an azetidine ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves the following steps:
Formation of the oxadiazole ring: : This involves cyclization reactions that create the 1,2,4-oxadiazole ring.
Introduction of the bromophenyl group: : This step involves aromatic bromination reactions, often using brominating agents like N-bromosuccinimide.
Formation of the azetidine ring: : This step typically requires azetidine derivatives and involves nucleophilic substitution reactions.
Final coupling reaction: : This step involves the coupling of the different molecular fragments to form the final compound, often using catalysts to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, these synthesis steps are optimized for higher yields and cost-efficiency. Methods such as continuous flow synthesis may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: : Reduction reactions can occur at the oxadiazole ring under suitable conditions.
Substitution: : Both the bromophenyl and trifluoromethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, such as hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Conditions vary based on the type of substitution but can include solvents like dichloromethane and catalysts like palladium.
Major Products
Oxidation Products: : Typically involve the addition of oxygen atoms to the aromatic rings or the oxadiazole ring.
Reduction Products: : May involve the reduction of the oxadiazole ring to form amines.
Substitution Products: : Vary depending on the substitution but generally involve the replacement of bromine or trifluoromethyl groups.
科学研究应用
(2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules. It is studied for its reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigated for its biological activity, including potential as an antimicrobial or antifungal agent due to its structural complexity.
Medicine: : Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to the presence of the oxadiazole ring, which is known for its pharmacological properties.
Industry: : Utilized in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and other proteins that interact with the functional groups present in the compound.
Pathways Involved: : The exact pathways depend on the application but can include inhibition of enzymatic activity, modulation of receptor function, and disruption of microbial cell membranes.
相似化合物的比较
Similar Compounds
(2-Bromophenyl)(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanone: : Similar structure with slight differences in substitution, affecting its reactivity and applications.
(2-Bromophenyl)(3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Similar structural framework but different substituents, which impact its chemical and biological properties.
Uniqueness
Is there a particular aspect you're more interested in?
属性
IUPAC Name |
(2-bromophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZLQRCMIVSIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)
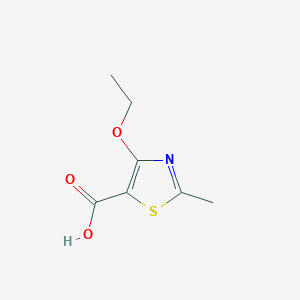
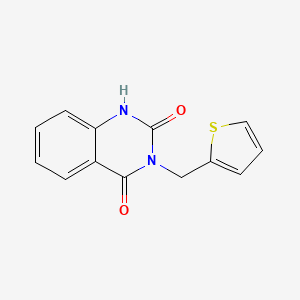
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)
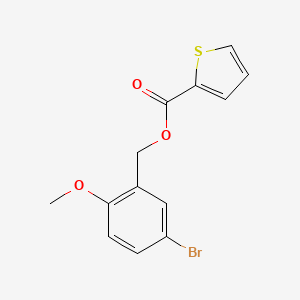
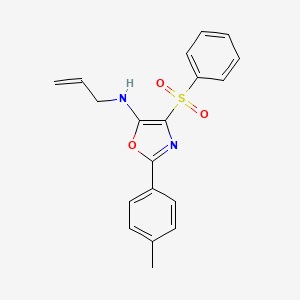
![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2754591.png)
![N-(3-methoxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2754594.png)
![2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione](/img/structure/B2754595.png)
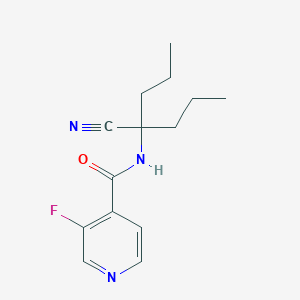
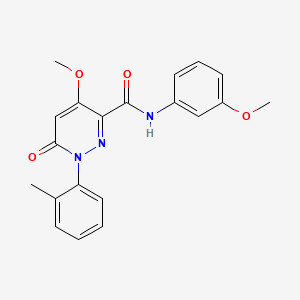
![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2754601.png)
![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)
